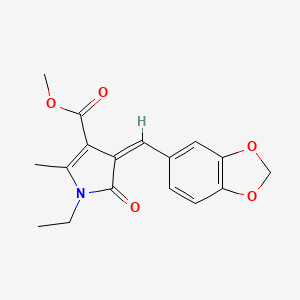![molecular formula C14H19N3O2S B4772426 N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4772426.png)
N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide
Übersicht
Beschreibung
N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazine derivative that has shown promising results in the fields of medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide varies depending on its application. In medicine, it has been found to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt pathway. In addition, it has been found to inhibit angiogenesis by inhibiting the expression of VEGF and other angiogenic factors.
In agriculture, N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide works by inhibiting the growth of weed species. It does this by inhibiting the activity of certain enzymes that are essential for the growth and development of weeds.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide vary depending on its application. In medicine, it has been found to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, it has been found to have antimicrobial and antifungal properties.
In agriculture, N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide has been found to be effective against various weed species. It does not have any harmful effects on the environment and can be used as an alternative to traditional herbicides.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, there are also some limitations to using this compound in lab experiments. One limitation is that it can be toxic in high doses and should be handled with care. In addition, its solubility can be a challenge in certain experiments.
Zukünftige Richtungen
There are many future directions for the research of N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide. In medicine, further studies can be conducted to explore its potential as a cancer treatment and to investigate its effects on other diseases. In agriculture, more research can be done to optimize its use as a herbicide and to explore its potential in other areas, such as pest control. In material science, further studies can be conducted to explore its potential as a building block for new materials. Overall, N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide has shown great potential in various fields and is an exciting area of research.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide has shown potential applications in various scientific fields. In medicine, this compound has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide has been studied for its antimicrobial and antifungal properties. It has been found to be effective against various strains of bacteria and fungi.
In agriculture, N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide has been studied for its potential use as a herbicide. It has been found to be effective against various weed species and can be used as an alternative to traditional herbicides, which can have harmful effects on the environment.
In material science, N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide has been studied for its potential use in the synthesis of new materials. It has been found to be a useful building block in the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
1-[2-(3-methylphenoxy)propanoylamino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-4-8-15-14(20)17-16-13(18)11(3)19-12-7-5-6-10(2)9-12/h4-7,9,11H,1,8H2,2-3H3,(H,16,18)(H2,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKYZYDCBLCLTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NNC(=S)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-methylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-phenyl-4-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4772351.png)
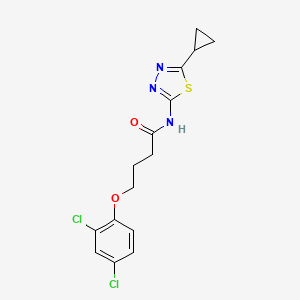
![2-{5-(diethylamino)-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4772364.png)
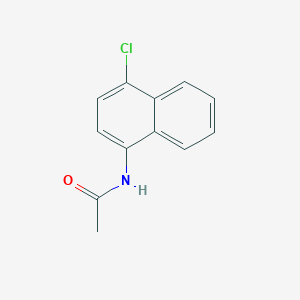
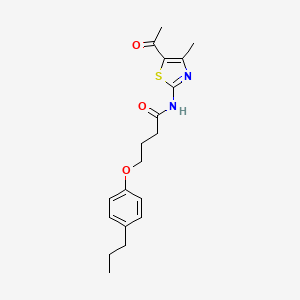

![N-methyl-N-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B4772391.png)
![5-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4772399.png)
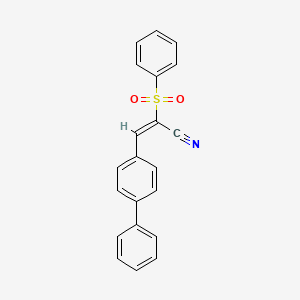
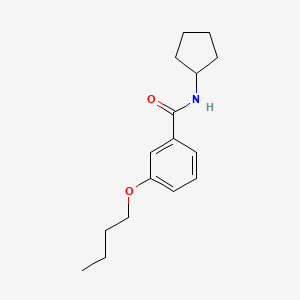
![4-chloro-5-[(2-methoxyethyl)amino]-3(2H)-pyridazinone](/img/structure/B4772418.png)
![4-allyl-3-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4772434.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4772439.png)
